N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide
Description
Properties
CAS No. |
56181-75-0 |
|---|---|
Molecular Formula |
C18H25N3O4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C18H25N3O4/c1-11(2)19(13(4)22)10-15-7-8-16-17(20(15)14(5)23)9-6-12(3)18(16)21(24)25/h6,9,11,15H,7-8,10H2,1-5H3 |
InChI Key |
DBLZDMNSPRGMCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(C(CC2)CN(C(C)C)C(=O)C)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Formation of the 3,4-Dihydro-2H-quinoline Core
The quinoline core is typically synthesized via classical methods such as the Pfitzinger reaction, Skraup synthesis, or Friedländer condensation, adapted for dihydroquinoline derivatives. For the target compound, the 6-methyl and 5-nitro substitutions are introduced either by using appropriately substituted anilines or by post-synthetic nitration.
- Starting materials: 6-methyl-2-aminobenzaldehyde or derivatives.
- Key step: Condensation with acetylacetone or suitable diketones under acidic or basic catalysis to form the dihydroquinoline ring.
- Nitration: Electrophilic aromatic substitution using nitrating agents (e.g., HNO3/H2SO4) at the 5-position, controlled to avoid over-nitration.
Introduction of the N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl] Group
The key intermediate, the 2-position on the quinoline ring, is functionalized with a methyl group bearing the N-propan-2-ylacetamide substituent. This is usually achieved via:
- Alkylation: The quinoline nitrogen or the 2-position carbon is alkylated using halomethyl derivatives (e.g., chloromethyl or bromomethyl compounds) bearing the N-propan-2-ylacetamide group.
- Amidation: Alternatively, the amide group is introduced by reacting an amine precursor with acetic anhydride or acetyl chloride to form the acetamide functionality.
Acetylation of the Quinoline Nitrogen
The acetyl group at the 1-position (N1) is introduced by acetylation of the quinoline nitrogen using acetyl chloride or acetic anhydride under controlled conditions.
Representative Synthetic Procedures
While no direct literature source explicitly details the preparation of this compound, analogous methods from related quinoline derivatives and imidazoquinoline compounds provide a reliable framework.
Nitro Group Introduction and Reduction (Relevant Analogues)
In related quinoline syntheses, nitro groups are introduced by nitration, followed by reduction when necessary. For example, iron powder reduction in acidic media can convert nitro groups to amines, which can then be further functionalized.
Cyclization and Ring Formation
Cyclization to form the dihydroquinoline ring can be achieved by treatment with diphosgene or similar reagents, facilitating ring closure and formation of the heterocyclic core.
N-Methylation and Alkylation
N-methylation or alkylation steps can be performed using methyl iodide or alkyl halides in the presence of phase transfer catalysts like tetrabutylammonium bromide, often in dichloromethane at room temperature for 24 hours.
Data Table: Summary of Key Reaction Conditions and Yields from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitro group introduction | HNO3/H2SO4 nitration | 70-85 | Controlled temperature to avoid over-nitration |
| Reduction of nitro to amine | Fe powder, acidic medium | 80-90 | Mild conditions to preserve other groups |
| Cyclization to dihydroquinoline | Diphosgene, CH2Cl2, 0°C to RT, 2 h | 75-88 | Efficient ring closure |
| N-Methylation/Alkylation | Methyl iodide, tetrabutylammonium bromide, CH2Cl2, RT, 24 h | 60-75 | Phase transfer catalysis improves yield |
| Amidation | Acetyl chloride or acetic anhydride, base | 80-90 | Formation of acetamide group |
Research Discoveries and Optimization Insights
- Selectivity and Yield: Careful control of reaction temperature and stoichiometry is critical to avoid side reactions such as over-nitration or polyalkylation.
- Microwave-Assisted Synthesis: Some syntheses of related quinoline derivatives have employed microwave reactors to accelerate Suzuki cross-coupling steps and improve yields and purity.
- Solubility Considerations: Modifications to the quinoline scaffold, including introduction of methyl and acetyl groups, improve solubility and pharmacokinetic properties, which is important for biological applications.
- Catalyst Use: Phase transfer catalysts and bases such as potassium carbonate are essential for efficient alkylation and amidation reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Various acyl chlorides, nucleophiles.
Major Products Formed
Reduction: Amino derivative of the compound.
Oxidation: Quinoline N-oxide.
Substitution: Derivatives with different acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison
Key Observations :
- The target compound integrates a partially saturated quinoline core, differentiating it from fully aromatic quinoline or quinoxaline systems in analogs .
- Unlike triazole-containing analogs (e.g., 6b), the target lacks heterocyclic linkers but includes a branched alkylamide chain, which may reduce metabolic susceptibility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Predicted using fragment-based methods.
Key Observations :
- The target’s predicted LogP (~3.2) suggests moderate lipophilicity, intermediate between polar triazole derivatives (e.g., 6b) and highly lipophilic quinoxaline analogs (e.g., 4a) .
- The 3,4-dihydroquinoline core likely improves aqueous solubility compared to fully aromatic systems (e.g., ID 49 in ) due to reduced planarity .
Key Observations :
- The target’s synthesis likely requires multi-step functionalization (nitration, acetylation), contrasting with the one-pot click chemistry used for 6b .
- High yields in quinoxaline derivatives (e.g., 4a) highlight the efficiency of nucleophilic substitution strategies compared to hypothetical routes for the target .
Q & A
Basic: What synthetic methodologies are established for synthesizing N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide, and how is the product characterized?
Answer:
The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors, as demonstrated in analogous acetamide derivatives . Key steps include:
- Reagent system : Cu(OAc)₂ (10 mol%) as a catalyst in a t-BuOH:H₂O (3:1) solvent mixture.
- Workup : Quenching with ice, ethyl acetate extraction, and recrystallization (ethanol).
- Characterization :
- IR spectroscopy : Peaks for –NH (3262–3302 cm⁻¹), C=O (1671–1682 cm⁻¹), and nitro groups (1504–1535 cm⁻¹) confirm functional groups.
- NMR : ¹H/¹³C NMR (DMSO-d₆) resolves substituent positions (e.g., δ 5.38 ppm for –NCH₂CO– and δ 165.0 ppm for carbonyl).
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated 404.1359 vs. observed 404.1348) .
Advanced: How can researchers optimize reaction yield during scale-up synthesis of this compound?
Answer:
Optimization strategies include:
- Catalyst screening : Testing Cu(I) vs. Cu(II) sources to enhance regioselectivity and reduce side reactions.
- Solvent ratio adjustment : Modifying t-BuOH:H₂O ratios (e.g., 4:1) to improve solubility of intermediates .
- Temperature control : Gradual heating (40–60°C) to accelerate cycloaddition while avoiding decomposition.
- In-line monitoring : Use HPLC or FTIR for real-time tracking of reaction progress .
Basic: What structural features influence the compound’s stability under experimental conditions?
Answer:
Critical stability determinants:
- Nitro group (NO₂) : Sensitive to light and heat; requires storage in amber vials at –20°C.
- Acetyl moiety : Hydrolyzes under acidic/basic conditions; neutral pH buffers are recommended for biological assays.
- Dihydroquinoline core : Prone to oxidation; inert atmospheres (N₂/Ar) during synthesis prevent degradation .
Advanced: How to resolve contradictions in NMR data interpretation, such as overlapping aromatic signals?
Answer:
Strategies include:
- 2D NMR techniques : COSY and HSQC to assign coupled protons and correlate C-H signals (e.g., distinguishing δ 7.40–7.55 ppm multiplet in aromatic regions) .
- Computational modeling : DFT-based chemical shift prediction (e.g., using Gaussian) to validate experimental δ values .
- Isotopic labeling : ¹⁵N/¹³C labeling of the nitro or acetyl groups to isolate specific spin systems.
Advanced: What in silico approaches predict the compound’s biological activity and target interactions?
Answer:
- Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB) to identify binding sites on enzymes like cytochrome P450.
- QSAR modeling : Train models on nitro-aromatic acetamide datasets to correlate substituent effects (e.g., methyl vs. acetyl) with activity .
- ADMET prediction : SwissADME or pkCSM to estimate pharmacokinetics (e.g., logP, BBB permeability) .
Basic: What protocols ensure purity and stability during long-term storage?
Answer:
- Purity assessment : HPLC (C18 column, acetonitrile:H₂O gradient) with UV detection at 254 nm .
- Stability protocols :
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
- Variable substituents : Synthesize analogs with modified nitro, acetyl, or isopropyl groups.
- Bioassay panels : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Statistical analysis : PCA or PLS regression to link structural descriptors (e.g., Hammett σ) with activity .
Basic: What critical parameters ensure reproducibility of the synthesis protocol?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
